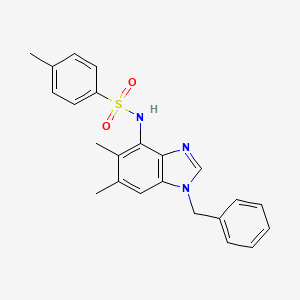

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide

Description

Historical Development of Benzimidazole-Sulfonamide Scaffolds

Benzimidazole-sulfonamide hybrids emerged from the convergence of two distinct pharmacological lineages. Sulfonamides, first identified as antibacterial agents in the 1930s, revolutionized chemotherapy by inhibiting dihydropteroate synthase in bacterial folate synthesis. Benzimidazoles, initially explored for their anthelmintic properties (e.g., albendazole), gained prominence due to their ability to interfere with microtubule assembly in parasites. The fusion of these scaffolds began in the late 20th century, driven by the need to overcome antimicrobial resistance and enhance pharmacokinetic profiles.

Early synthetic strategies involved coupling preformed benzimidazole cores with sulfonyl chlorides under basic conditions. For example, Kumar et al. demonstrated the efficacy of pyridine-mediated reactions to attach p-toluenesulfonyl groups to 2-mercaptobenzimidazole intermediates. These methods laid the groundwork for derivatives like N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide, where substituent positioning (e.g., 5,6-dimethyl groups) was optimized to modulate steric and electronic interactions with biological targets.

Significance in Drug Discovery and Medicinal Chemistry

Benzimidazole-sulfonamide hybrids exhibit broad-spectrum bioactivity due to synergistic pharmacodynamic effects:

The sulfonamide moiety enhances water solubility and enables hydrogen bonding with enzyme active sites, while the benzimidazole ring provides aromatic stacking interactions with hydrophobic protein pockets. This dual functionality is exemplified in the BET inhibitor MS436, where a benzimidazole-6-sulfonamide scaffold selectively targets the first bromodomain of BRD4.

Privileged Structure Concept in Relation to Benzimidazole-Sulfonamide Hybrids

Privileged structures—molecular frameworks with inherent affinity for diverse biological targets—underpin the design of benzimidazole-sulfonamide hybrids. Benzimidazoles act as "molecular chameleons," adapting to binding sites through:

- Planar aromaticity : Facilitates π-π interactions with tyrosine or phenylalanine residues.

- N-H hydrogen bond donors : Engage catalytic residues in enzymes like carbonic anhydrase.

- Substituent tunability : Methyl or benzyl groups (e.g., 1-benzyl-5,6-dimethyl) fine-tune lipophilicity and target selectivity.

Sulfonamides complement these features by introducing:

- Sulfonyl oxygen atoms for polar interactions.

- Acidic NH groups for salt bridge formation.

- Conformational rigidity to reduce entropy penalties upon binding.

This combination creates multifunctional ligands capable of addressing complex diseases like cancer and antibiotic-resistant infections.

Properties

IUPAC Name |

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-16-9-11-20(12-10-16)29(27,28)25-22-18(3)17(2)13-21-23(22)24-15-26(21)14-19-7-5-4-6-8-19/h4-13,15,25H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCUHJPTYIIQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC3=C2N=CN3CC4=CC=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the benzyl and methyl groups. The final step involves the sulfonation reaction to attach the 4-methylbenzenesulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the benzimidazole core or the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.

Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

(a) 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)

- Key Differences :

- Benzyl substituent : 3-Methoxybenzyl instead of unsubstituted benzyl.

- Sulfonamide group : 4-Chlorobenzenesulfonamide replaces 4-methylbenzenesulfonamide.

- The chloro substituent enhances electron-withdrawing effects, which may influence binding affinity compared to the methyl group .

- Molecular Formula : C23H22ClN3O3S

- Molar Mass : 455.96 g/mol

(b) N-[5,6-Dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide (CAS 338954-71-5)

- Key Differences :

- Benzyl substituent : 2-Methylbenzyl instead of benzyl.

- Sulfonamide group : Methanesulfonamide replaces aromatic toluenesulfonamide.

- The 2-methylbenzyl group may induce steric hindrance, affecting receptor binding .

- Molecular Formula : C18H21N3O2S

- Molar Mass : 343.44 g/mol

Substituent Variations on the Sulfonamide Group

| Compound Name | Sulfonamide Group | Molecular Formula | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide | 4-Methylbenzenesulfonamide | Not explicitly provided* | ~385–400 (estimated) | Likely moderate lipophilicity due to methyl groups. |

| 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide | 4-Chlorobenzenesulfonamide | C23H22ClN3O3S | 455.96 | Higher electron-withdrawing capacity. |

| N-[5,6-Dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide | Methanesulfonamide | C18H21N3O2S | 343.44 | Reduced steric bulk; increased hydrophilicity. |

*Note: The molecular formula for the target compound can be inferred as approximately C23H23N3O2S based on structural analogs.

Research Tools and Structural Validation

The structural determination of such compounds often relies on crystallographic software like SHELXL for refinement and WinGX/ORTEP for visualization . For example:

Biological Activity

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-methylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological effects.

- Chemical Formula : C22H24N3O2S

- Molecular Weight : 396.51 g/mol

- CAS Number : 338410-81-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. Research indicates that benzimidazole derivatives like this one can inhibit certain enzymes and pathways critical for cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

A notable study evaluated the compound's cytotoxicity using the MTT assay on several cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The results indicated that the compound induced apoptosis and cell cycle arrest at specific concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | G0/G1 phase arrest and apoptosis |

| HeLa | 18 | Inhibition of cell proliferation |

Case Study: MCF-7 Cell Line

In a detailed case study involving the MCF-7 breast cancer cell line, the compound was shown to induce apoptosis through a p53-independent pathway. Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptotic cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzimidazole core have been explored to optimize potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.